(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Brand Name: Vulcanchem
CAS No.: 1133229-30-7
VCID: VC0134302
InChI: InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2
SMILES: CCC(C(=O)N)N1CCCC1=O
Molecular Formula: C8H14N2O2
Molecular Weight: 176.25 g/mol

(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide

CAS No.: 1133229-30-7

Reference Standards

VCID: VC0134302

Molecular Formula: C8H14N2O2

Molecular Weight: 176.25 g/mol

(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide - 1133229-30-7

CAS No. 1133229-30-7
Product Name (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Molecular Formula C8H14N2O2
Molecular Weight 176.25 g/mol
IUPAC Name (2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide
Standard InChI InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2
Standard InChIKey HPHUVLMMVZITSG-QXMLZOKMSA-N
Isomeric SMILES [2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])[C@@H](CC)C(=O)N)[2H]
SMILES CCC(C(=O)N)N1CCCC1=O
Canonical SMILES CCC(C(=O)N)N1CCCC1=O
Synonyms (αS)-α-Ethyl-2-oxo-1-pyrrolidineacetamide-d6; (-)-Levetiracetam-d6; Keppra-d6; Levesam 500-d6; UCB-L 059-d6;
PubChem Compound 25231140
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator